![molecular formula C21H19N5O6S B2767250 N-(4-氨基-2-((2-(苯并[d][1,3]二噁杂环-5-基氨基)-2-氧代乙基)硫代)-6-氧代-1,6-二氢嘧啶-5-基)-4-甲氧基苯甲酰胺 CAS No. 872597-37-0](/img/no-structure.png)

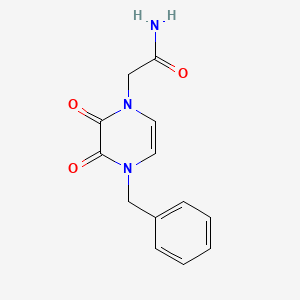

N-(4-氨基-2-((2-(苯并[d][1,3]二噁杂环-5-基氨基)-2-氧代乙基)硫代)-6-氧代-1,6-二氢嘧啶-5-基)-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

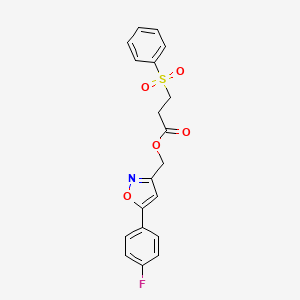

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C21H19N5O6S and its molecular weight is 469.47. The purity is usually 95%.

BenchChem offers high-quality N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌和抗氧化活性

Yang 等人 (2015 年) 对从内生链霉菌 YIM67086 中分离出的一种新苯甲酰胺的研究报告了针对几种病原体的抗菌活性和抗氧化活性。这表明类似苯甲酰胺在开发抗菌剂和抗氧化剂中具有潜在应用 [Yang 等人,2015 年].

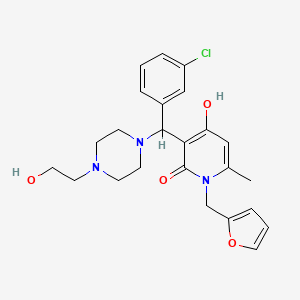

抗癌特性

Theoclitou 等人 (2011 年) 发现了一种驱动蛋白纺锤体蛋白抑制剂,表明由于其使细胞停滞在有丝分裂中并导致细胞死亡的能力,因此在癌症治疗中具有潜在应用 [Theoclitou 等人,2011 年]. 类似地,Havrylyuk 等人 (2010 年) 评估了新型 4-噻唑烷酮与苯并噻唑部分的抗肿瘤活性,突出了此类化合物在抗癌药物开发中的潜力 [Havrylyuk 等人,2010 年].

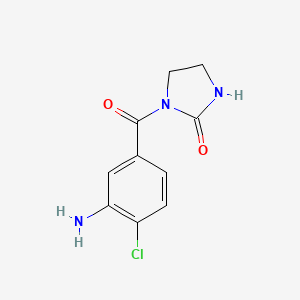

血清素-3 (5-HT3) 受体拮抗剂

Kuroita 等人 (1996 年) 合成并评估了各种 3-取代 5-氯-2-甲氧基苯甲酰胺的血清素-3 (5-HT3) 受体结合亲和力,从而发现了具有有效拮抗活性的化合物。这表明苯甲酰胺在开发针对 5-HT3 受体的药物中发挥作用,可能用于胃肠道或精神疾病 [Kuroita 等人,1996 年].

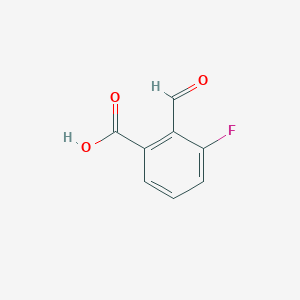

亲电取代和氧化研究

Jovanović 等人 (2020 年) 研究了氨基取代苯甲酰胺的电化学氧化,氨基取代苯甲酰胺以其抗氧化活性而著称。了解这些化合物的氧化机制有助于开发有效的抗氧化剂 [Jovanović 等人,2020 年].

黑色素瘤成像和治疗

Eisenhut 等人 (2000 年) 研究了用于黑色素瘤成像的放射性碘化 N-(二烷基氨基烷基)苯甲酰胺,突出了结构变异在增强黑色素瘤摄取和选择性中的重要性。此类研究有助于开发用于黑色素瘤的诊断和治疗剂 [Eisenhut 等人,2000 年].

作用机制

Target of Action

Compounds with similar structures, such as benzo[d][1,3]dioxol-5-yl and thiophene-2-carboxamides, have been reported to inhibit vegfr1 , a receptor tyrosine kinase involved in angiogenesis .

Mode of Action

Based on the structural similarity to other compounds, it may interact with its target, vegfr1, and inhibit its activity . This inhibition could prevent the signaling cascade initiated by VEGFR1, thereby affecting the process of angiogenesis .

Biochemical Pathways

The inhibition of VEGFR1 can affect the VEGF signaling pathway, which plays a crucial role in angiogenesis . Angiogenesis is a process that involves the growth of new blood vessels from pre-existing ones, and it is critical for tumor growth and metastasis . Therefore, the inhibition of this pathway could potentially have anti-tumor effects .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. If it indeed inhibits VEGFR1 and affects the VEGF signaling pathway, it could potentially have anti-tumor effects by inhibiting angiogenesis . This could result in the reduction of tumor growth and metastasis .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This is then reacted with 4-aminobenzoic acid to form N-(4-methoxybenzoyl)-4-aminobenzoic acid. The resulting compound is then reacted with ethyl 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetate to form N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide.", "Starting Materials": [ "4-methoxybenzoic acid", "thionyl chloride", "4-aminobenzoic acid", "ethyl 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetate" ], "Reaction": [ "4-methoxybenzoic acid is reacted with thionyl chloride to form 4-methoxybenzoyl chloride.", "4-methoxybenzoyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base to form N-(4-methoxybenzoyl)-4-aminobenzoic acid.", "N-(4-methoxybenzoyl)-4-aminobenzoic acid is then reacted with ethyl 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetate in the presence of a coupling agent to form N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide." ] } | |

CAS 编号 |

872597-37-0 |

分子式 |

C21H19N5O6S |

分子量 |

469.47 |

IUPAC 名称 |

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |

InChI |

InChI=1S/C21H19N5O6S/c1-30-13-5-2-11(3-6-13)19(28)24-17-18(22)25-21(26-20(17)29)33-9-16(27)23-12-4-7-14-15(8-12)32-10-31-14/h2-8H,9-10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |

InChI 键 |

GVINATNTMCNBIW-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)N |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2767170.png)

![Ethyl 1-[(4-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B2767172.png)

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2767176.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2767178.png)

![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2767185.png)